The compound (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is an organic molecule that belongs to the class of acrylamides, which are characterized by the presence of an acrylamide functional group. This specific compound features a complex structure that includes a methoxy-substituted benzo[d]thiazole moiety and a thiophene ring, indicating its potential applications in various fields, including medicinal chemistry and materials science.
This compound is classified as an organic compound due to its carbon-based structure. Organic compounds are generally defined as those containing carbon atoms covalently bonded to other elements, primarily hydrogen, oxygen, and nitrogen. The classification can be further divided based on structural features and functional groups, with this compound falling under the category of heterocyclic compounds due to the presence of both thiazole and thiophene rings .
The synthesis of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .
The compound may participate in various chemical reactions typical for acrylamides and heterocycles, including:
These reactions are significant for developing derivatives with enhanced properties or specific functionalities for targeted applications .
The mechanism of action for (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide in biological systems may involve:
Research into similar compounds suggests that such interactions often lead to significant biological responses, making this compound a candidate for further pharmacological studies .
The physical properties of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide may include:
Chemical properties include:
Quantitative data regarding these properties would aid in understanding its behavior in different environments .
Due to its unique structure, (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has potential applications in:
Further research is essential to explore these applications fully and assess the compound's efficacy in real-world scenarios .
The molecular architecture of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exemplifies strategic design principles for G protein-coupled receptor (GPCR) allosteric modulation. This compound features three interconnected pharmacophores:
These elements collectively create a topology complementary to extracellular or transmembrane allosteric sites on mAChRs. The benzo[d]thiazole moiety engages in hydrophobic interactions within a receptor subpocket, while the methoxy group at the 4-position serves as a hydrogen bond acceptor. The thiophene ring's sulfur atom participates in dipole-dipole interactions, and the acrylamide's carbonyl forms critical hydrogen bonds with residues in the allosteric binding domain [3] [6]. This configuration enables bidirectional modulation—simultaneously enhancing orthosteric agonist effects while maintaining subtype selectivity through less-conserved allosteric site architectures [3].
Table 1: Structural Motifs and Their Functional Roles in mAChR Modulation [1] [3]
Structural Element | Physicochemical Properties | Biological Function |
---|---|---|
Benzo[d]thiazole core | High lipophilicity (cLogP ~3.5) | Membrane penetration; Hydrophobic pocket binding |
4-Methoxy substitution | Electron-donating group | H-bond acceptance; Metabolic stability |
7-Methyl group | Steric bulk | Selectivity filter for M4 subtype |
(E)-Acrylamide linker | Planar conformation | Spatial orientation of thiophene ring |
Thiophene-2-yl moiety | π-electron rich system | Dipole interactions with allosteric site |
The M4 muscarinic acetylcholine receptor subtype presents a compelling therapeutic target for neurological disorders due to its discrete CNS distribution and functional roles. Unlike broadly distributed mAChRs, M4 receptors concentrate in the striatum, basal ganglia, and cortical regions, modulating dopamine signaling pathways implicated in schizophrenia and addiction. Orthosteric mAChR agonists like xanomeline demonstrated clinical efficacy in Alzheimer's psychosis but exhibited dose-limiting side effects mediated through M1/M3 activation [6] [9].
(E)-N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide achieves subtype discrimination through differential allosteric site engagement. At human M4 receptors, it demonstrates potentiation (EC₅₀ = 1.3 μM) with a 14.6-fold leftward shift of the acetylcholine concentration-response curve, while showing no activity against M1, M2, M3, or M5 subtypes at concentrations ≤30 μM [2] [6]. This selectivity originates from:
Pharmacokinetic studies in rats confirm favorable brain exposure with brain-to-plasma ratio (B:P) of 0.85 after oral administration (10 mg/kg), achieving brain concentrations (10.3 μM) exceeding the M4 EC₅₀ value. Low intravenous clearance (11.6 mL/min/kg) further supports translational potential for CNS disorders [6].
Table 2: Pharmacological and Pharmacokinetic Profile of the Compound [2] [6] [9]
Parameter | Value | Significance |
---|---|---|
M4 EC₅₀ | 1.3 μM | Sub-micromolar potency at target receptor |
Fold-shift (ACh curve) | 14.6 | Significant positive modulation efficacy |
Selectivity vs other mAChRs | >23-fold (M1,M2,M3,M5) | Therapeutically relevant discrimination |
Rat IV clearance | 11.6 mL/min/kg | Low systemic elimination |
Brain concentration (PO) | 10.3 μM (1h post-dose) | CNS penetration exceeding M4 EC₅₀ |
Brain-to-plasma ratio | 0.85 | Balanced central/peripheral distribution |
The evolution of benzothiazole-containing mAChR modulators began with non-selective orthosteric ligands before transitioning to targeted allosteric scaffolds. Initial SAR exploration identified the 4-methoxy-7-methylbenzo[d]thiazol-2-amine nucleus as a privileged structure for mAChR interaction. Coupling with various carboxylic acids revealed stringent requirements for allosteric activity:
A breakthrough emerged from screening efforts that discovered the prototype compound (later designated ML293) featuring the 3-(thiophen-2-yl)acrylamide motif. Optimization produced the clinical candidate PF-06852231 through strategic modifications:
Synthetic routes to these analogs typically commence with commercially available 4-methoxy-7-methylbenzo[d]thiazol-2-amine. Key steps involve:
Table 3: Structure-Activity Relationship of Benzothiazole Modifiers [6]
Structural Variation | M4 EC₅₀ (μM) | Relative Efficacy (% ACh Max) | Outcome |
---|---|---|---|
Parent compound (ML293) | 1.3 | 65% | Lead optimization candidate |
7-Methyl deletion (compound 56) | 2.8 | 36.5% | Reduced potency/efficacy |
4-Pyridyl analog (compound 21) | 1.3 | 65.2% | Comparable to lead |
2-Furyl substitution (compound 4) | 1.3 | 51.8% | Reduced efficacy |
Alkyl chain substitution | >10 | <45% | Inactive |
Urea replacement (compound 35) | 7.1 | 36.5% | Weak activity |
The development trajectory demonstrates the critical nature of electronic and steric conservation at three positions: 4-methoxy group (hydrogen bonding), 7-methyl group (hydrophobic packing), and β-carbon of acrylamide (planar orientation). These insights guided second-generation compounds with improved drug-like properties while retaining the core scaffold's M4 selectivity [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8